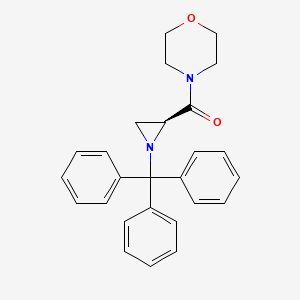
EN300-7544454
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2S)-1-(Triphenylmethyl)aziridine-2-carbonyl]morpholine is a complex organic compound that features an aziridine ring, a morpholine ring, and a triphenylmethyl group. Aziridines are three-membered nitrogen-containing rings known for their high strain and reactivity, making them valuable intermediates in organic synthesis . The compound’s unique structure allows it to participate in various chemical reactions, making it a subject of interest in scientific research and industrial applications.
科学研究应用
4-[(2S)-1-(Triphenylmethyl)aziridine-2-carbonyl]morpholine has several scientific research applications:
作用机制
Target of Action
Similar compounds have been found to target proteins like serine/threonine-protein kinase chk1 and Cathepsin F . These proteins play crucial roles in cell cycle regulation and protein degradation, respectively.
Mode of Action
It’s common for such compounds to interact with their targets by binding to the active site, thereby modulating the protein’s function .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell cycle regulation and protein degradation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Based on its potential targets, it may influence cell cycle progression and protein degradation, potentially leading to changes in cell growth and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-1-(triphenylmethyl)aziridine-2-carbonyl]morpholine typically involves the formation of the aziridine ring followed by the introduction of the triphenylmethyl and morpholine groups. One common method involves the reaction of an aziridine precursor with triphenylmethyl chloride under basic conditions to form the triphenylmethyl aziridine intermediate. This intermediate is then reacted with morpholine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
4-[(2S)-1-(Triphenylmethyl)aziridine-2-carbonyl]morpholine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products depending on the nucleophile used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the triphenylmethyl group.
Substitution Reactions:
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with an amine can yield a secondary amine product, while oxidation can lead to the formation of an aziridine N-oxide .
相似化合物的比较
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and are known for their reactivity and biological activity.
Azetidines: Four-membered nitrogen-containing rings that are also used as building blocks in organic synthesis.
Uniqueness
4-[(2S)-1-(Triphenylmethyl)aziridine-2-carbonyl]morpholine is unique due to the presence of the triphenylmethyl group, which provides steric hindrance and stability, and the morpholine ring, which offers additional functionalization possibilities. This combination of features makes it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c29-25(27-16-18-30-19-17-27)24-20-28(24)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24H,16-20H2/t24-,28?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWGQEKDOACXID-ZZDYIDRTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)[C@@H]2CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
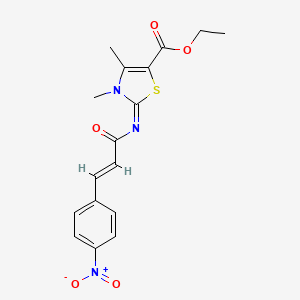
![1,2,3-Trimethyl-3H-benzo[e]indole](/img/structure/B2536588.png)
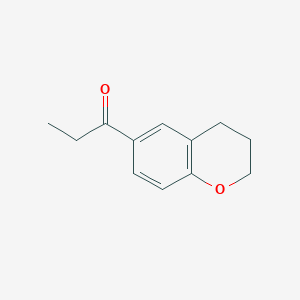
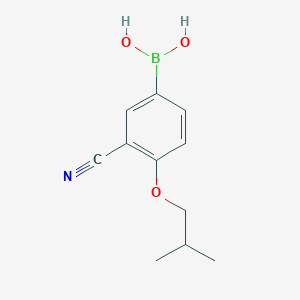
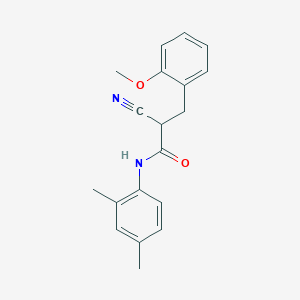
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2536595.png)
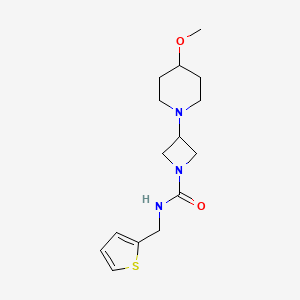
![2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2536598.png)
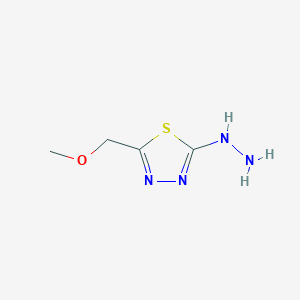
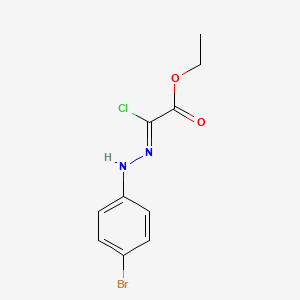
![1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2536605.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2536606.png)

![[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B2536610.png)
